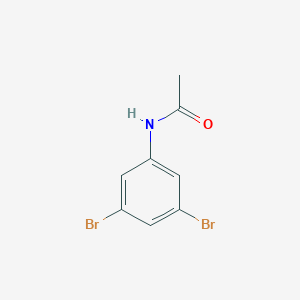

N-(3,5-dibromophenyl)acetamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(3,5-dibromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDWYJQAQKUDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560476 | |

| Record name | N-(3,5-Dibromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119430-40-9 | |

| Record name | N-(3,5-Dibromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3,5-dibromophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,5-dibromophenyl)acetamide is a halogenated aromatic organic compound. As a derivative of acetamide, it holds potential as a versatile building block in organic synthesis and medicinal chemistry. The presence of two bromine atoms on the phenyl ring significantly influences its chemical reactivity, lipophilicity, and metabolic stability, making it an interesting scaffold for the development of novel compounds. This document provides a comprehensive overview of its chemical properties, synthesis, and analytical data.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

General Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-acetamido-3,5-dibromobenzene, N-Acetyl 3,5-dibromoaniline | [1] |

| CAS Number | 119430-40-9 | [1] |

| Molecular Formula | C₈H₇Br₂NO | [1] |

| Molecular Weight | 292.95 g/mol | [1] |

| Canonical SMILES | CC(=O)NC1=CC(=CC(=C1)Br)Br | [1] |

| InChI Key | NHDWYJQAQKUDHW-UHFFFAOYSA-N | [1] |

Computed Physical Properties

| Property | Value | Source(s) |

| XLogP3 | 3.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 292.88739 Da | [1] |

| Topological Polar Surface Area | 29.1 Ų | [1] |

| Complexity | 164 | [1] |

| Solubility | Expected to have limited solubility in water and be soluble in organic solvents like ethanol and acetone. | [2] |

Note: Some physical properties like melting and boiling points are not well-documented in publicly available literature for this specific isomer, but related compounds like N-(3-bromophenyl)acetamide have a melting point of 87-89 °C.[2][3]

Spectroscopic Data

| Spectroscopy | Expected Characteristic Signals |

| ¹H NMR | - A singlet for the methyl (CH₃) protons (around 2.2 ppm).- A signal for the amide (NH) proton (typically a broad singlet, >7.5 ppm).- Aromatic protons appearing as two distinct signals: one triplet (or narrow multiplet) for the proton at C4 and one doublet for the protons at C2 and C6. |

| ¹³C NMR | - A signal for the methyl carbon (around 24 ppm).- A signal for the carbonyl carbon (C=O) (around 168 ppm).- Four distinct signals for the aromatic carbons, with the C-Br carbons appearing at a characteristic chemical shift. |

| IR Spectroscopy | - N-H stretching vibration (around 3300 cm⁻¹).- C=O (amide I) stretching vibration (around 1670 cm⁻¹).- N-H bending (amide II) vibration (around 1550-1600 cm⁻¹).- C-Br stretching vibrations (in the fingerprint region, <1000 cm⁻¹). |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio).- A prominent fragment from the loss of the acetyl group or cleavage of the amide bond. |

Experimental Protocols

Synthesis of this compound via Acetylation

The most common method for synthesizing N-aryl acetamides is the acylation of the corresponding aniline with an acetylating agent like acetyl chloride or acetic anhydride.

Materials:

-

3,5-dibromoaniline

-

Acetyl chloride or Acetic anhydride

-

A suitable base (e.g., pyridine, triethylamine, or aqueous sodium bicarbonate)

-

An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate)

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3,5-dibromoaniline (1.0 eq) in the chosen solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen). If a tertiary amine base like pyridine or triethylamine is used, add it to the solution (1.1-1.5 eq).

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution. If using acetic anhydride, it can often be added at room temperature.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for several hours (typically 2-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the mixture by slowly adding water or an aqueous solution of HCl to neutralize the base.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[4]

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.[4]

Biological Activity and Signaling Pathways

Currently, there is no specific, publicly available scientific literature detailing the biological activity or mechanism of action for this compound itself. However, the broader class of acetamide derivatives has been extensively studied for a wide range of therapeutic applications, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[5][6][7]

Derivatives of N-phenylacetamide are known to act through various mechanisms, such as:

-

Inhibition of enzymes: For example, some sulfonamide derivatives of N-phenylacetamide inhibit cyclooxygenase (COX) enzymes.[8]

-

Induction of apoptosis: Certain acetamide derivatives have been shown to induce programmed cell death in cancer cells.[7]

-

Disruption of bacterial cell membranes: Thiazole-containing N-phenylacetamide derivatives have demonstrated antibacterial effects by compromising bacterial cell integrity.[8]

Given its structure, this compound serves primarily as an intermediate for the synthesis of more complex molecules that may be investigated for such biological activities. Further research would be required to elucidate any intrinsic pharmacological effects.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the laboratory synthesis and subsequent purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

References

- 1. This compound | C8H7Br2NO | CID 14452549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 621-38-5: N-(3-Bromophenyl)acetamide | CymitQuimica [cymitquimica.com]

- 3. Acetamide, N-(3-bromophenyl)- (CAS 621-38-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. benchchem.com [benchchem.com]

- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of N-(3,5-dibromophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for N-(3,5-dibromophenyl)acetamide, a key intermediate in various research and development applications, including drug discovery. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction mechanism and experimental workflow.

Introduction

This compound is an aromatic amide of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a dibrominated phenyl ring, makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. The acetamide group can influence the molecule's solubility and pharmacokinetic properties, making it a relevant scaffold in drug design. This guide focuses on the most common and efficient laboratory-scale synthesis of this compound: the acetylation of 3,5-dibromoaniline.

Synthesis Methodology: Acetylation of 3,5-Dibromoaniline

The most direct and widely used method for the synthesis of this compound is the acylation of 3,5-dibromoaniline. This reaction involves the introduction of an acetyl group (-COCH₃) onto the nitrogen atom of the aniline derivative. Two primary acetylating agents are commonly employed: acetic anhydride and acetyl chloride.

Reaction Mechanism

The underlying mechanism for the acetylation of 3,5-dibromoaniline is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This is followed by the elimination of a leaving group (acetate or chloride), resulting in the formation of the amide bond.

Experimental Protocols

Method 1: Acetylation using Acetic Anhydride

This method is adapted from a common procedure for the acetylation of aniline in an aqueous medium.[3]

Materials:

-

3,5-Dibromoaniline

-

Acetic Anhydride

-

Sodium Acetate

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, suspend 3,5-dibromoaniline in deionized water.

-

Add a stoichiometric equivalent of sodium acetate and stir until dissolved.

-

Slowly add a slight excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride to the solution with vigorous stirring.

-

Continue stirring at room temperature for 1-2 hours. The product will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure this compound.

Method 2: Acetylation using Acetyl Chloride

This method is adapted from procedures for the acetylation of anilines using a more reactive acetylating agent, often in the presence of a base to neutralize the HCl byproduct.[4]

Materials:

-

3,5-Dibromoaniline

-

Acetyl Chloride

-

Pyridine (or another suitable base)

-

Anhydrous Dichloromethane (DCM) or other aprotic solvent

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Dissolve 3,5-dibromoaniline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a stoichiometric equivalent of pyridine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a slight excess (approximately 1.1 equivalents) of acetyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the acetylation of aromatic amines, which can be used as a starting point for the synthesis of this compound. Note that specific yields for the target compound are not available in the searched literature and will need to be determined experimentally.

| Parameter | Method 1 (Acetic Anhydride) | Method 2 (Acetyl Chloride) |

| Starting Material | 3,5-Dibromoaniline | 3,5-Dibromoaniline |

| Acetylating Agent | Acetic Anhydride | Acetyl Chloride |

| Solvent | Water | Dichloromethane (DCM) |

| Base | Sodium Acetate | Pyridine |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 2 hours | 1 - 3 hours |

| Typical Yield (for related anilines) | High | High |

Characterization Data

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₈H₇Br₂NO[1] |

| Molecular Weight | 292.95 g/mol [1] |

| Appearance | Expected to be a solid |

| Melting Point | Not reported in the searched literature; to be determined experimentally |

| CAS Number | 119430-40-9[1] |

Applications in Drug Development

Aromatic amides are a common structural motif in many pharmaceutical compounds. The N-acetyl group can modulate the physicochemical properties of a molecule, such as its solubility, stability, and ability to participate in hydrogen bonding, which are critical for drug-receptor interactions and overall pharmacokinetic profiles. While specific applications of this compound in drug development are not detailed in the provided search results, its structural features suggest its potential as an intermediate in the synthesis of novel therapeutic agents. The dibromo-substitution pattern can be exploited for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening.

Conclusion

This technical guide has outlined the primary synthetic routes to this compound via the acetylation of 3,5-dibromoaniline. While a specific, optimized protocol is not available, the adapted procedures presented here, based on well-established methods for similar compounds, provide a solid foundation for its successful synthesis in a laboratory setting. The provided reaction mechanism and workflow diagrams offer a clear visual representation of the chemical transformation and experimental process. Further optimization and characterization by individual researchers will be crucial for obtaining this valuable compound in high purity and yield for its application in research and drug development.

References

N-(3,5-dibromophenyl)acetamide: An Analysis of Potential Mechanisms of Action Based on Structurally Related Compounds

Disclaimer: As of December 2025, a comprehensive review of scientific literature reveals a notable absence of specific studies detailing the mechanism of action for N-(3,5-dibromophenyl)acetamide. The information presented herein is extrapolated from research on structurally related acetamide derivatives and is intended to provide a theoretical framework for potential biological activity. The mechanisms, pathways, and data described below have not been directly demonstrated for this compound and should be interpreted with caution.

Executive Summary

This compound is a halogenated aromatic acetamide for which specific biological targets and a definitive mechanism of action have not been elucidated in publicly available research. However, the broader class of acetamide derivatives has been extensively investigated and shown to exhibit a wide range of pharmacological activities. These include anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. This guide synthesizes the known mechanisms of action of these related compounds to propose potential avenues of investigation for this compound. The potential, yet unproven, mechanisms for this compound could involve the modulation of key cellular signaling pathways implicated in cancer, inflammation, and oxidative stress.

Potential Mechanisms of Action of Acetamide Derivatives

Research into various acetamide derivatives has revealed a diverse array of biological activities. These findings suggest several potential, though unconfirmed, mechanisms of action for this compound.

Anticancer Activity

Many acetamide derivatives have demonstrated potent anticancer effects through various mechanisms:

-

Heme Oxygenase-1 (HO-1) Inhibition: Certain acetamide-based compounds have been identified as inhibitors of HO-1, an enzyme overexpressed in many tumors that contributes to cancer cell survival and chemoresistance.[1][2] Inhibition of HO-1 can lead to increased oxidative stress and apoptosis in cancer cells.

-

Kinase Inhibition: Some acetamide derivatives function as inhibitors of specific kinases, such as Aurora Kinase B, which are crucial for cell cycle regulation.[3][4] By inhibiting these kinases, these compounds can disrupt cell cycle progression and induce apoptosis in cancer cells.[3][5]

-

Induction of Apoptosis: Several acetamide derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.[5][6]

Anti-inflammatory and Analgesic Activity

-

Cyclooxygenase (COX) Inhibition: N-phenylacetamide sulfonamides, a class of related compounds, are known to inhibit COX enzymes, which are key mediators of inflammation and pain signaling pathways.[3]

Antioxidant Activity

-

Reactive Oxygen Species (ROS) Scavenging: Various acetamide derivatives have demonstrated the ability to scavenge reactive oxygen species and modulate cellular antioxidant defense mechanisms.[3][7][8]

Antimicrobial Activity

-

Disruption of Bacterial Cell Integrity: Certain N-phenylacetamide derivatives containing 4-arylthiazole moieties have been shown to disrupt the integrity of bacterial cell membranes and inhibit essential bacterial enzymes.[3][9]

Potential Signaling Pathways

Based on the activities of related compounds, this compound could potentially modulate the following signaling pathways:

Caption: Potential signaling pathways modulated by acetamide derivatives.

Quantitative Data from Related Acetamide Derivatives

The following table summarizes quantitative data for various acetamide derivatives from the literature. It is crucial to note that this data does not pertain to this compound.

| Compound Class | Target | Assay | Result | Reference |

| Acetamide-based Heme Oxygenase-1 Inhibitors | HO-1 | Enzymatic Inhibition Assay | IC50 values in the low micromolar range | [1][2] |

| N-phenylacetamide sulfonamides | COX Enzymes | In vitro COX inhibition assay | Potent inhibition observed | [3] |

| Thiazole-containing Acetamides | Breast Cancer Cell Line (MCF7) | Sulforhodamine B (SRB) assay | Active against breast cancer cells | [9] |

| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives | Caspases 3 and 9 | Caspase activity assay | Enhanced caspase activity | [6] |

Experimental Protocols for Evaluating Acetamide Derivatives

The following are generalized experimental protocols commonly used to assess the biological activities of acetamide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of N-(3,5-dibromophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of N-(3,5-dibromophenyl)acetamide. It includes a detailed experimental protocol for its synthesis via the acetylation of 3,5-dibromoaniline and discusses the potential biological activities of this class of compounds.

Core Chemical Information

This compound is a halogenated aromatic amide. Its structure consists of a benzene ring substituted with two bromine atoms at the meta positions (3 and 5) and an acetamido group at position 1. This compound is also known by synonyms such as 1-acetamido-3,5-dibromobenzene and N-Acetyl 3,5-dibromoaniline.[1][2]

Table 1: Chemical Identity of this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 119430-40-9 | [1][2] |

| Molecular Formula | C₈H₇Br₂NO | [1][2] |

| Molecular Weight | 292.96 g/mol | [2] |

| Canonical SMILES | CC(=O)NC1=CC(=CC(=C1)Br)Br | [1] |

| InChI Key | NHDWYJQAQKUDHW-UHFFFAOYSA-N | [1] |

Physical and Chemical Properties

Table 2: Physical and Computed Properties of this compound

| Property | Value / Description | Reference / Note |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Appearance | Expected to be a crystalline solid | Based on analogous compounds |

| Solubility | Expected to have limited solubility in water and be soluble in polar organic solvents. | Based on analogous compounds |

| XLogP3 | 3.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Topological Polar Surface Area | 29.1 Ų | [1] |

Synthesis of this compound

The primary synthetic route to this compound is the nucleophilic acyl substitution (acetylation) of 3,5-dibromoaniline using an acetylating agent such as acetic anhydride or acetyl chloride. The following diagram illustrates this general workflow.

Synthesis workflow for this compound.

Experimental Protocol: Acetylation of 3,5-Dibromoaniline

This protocol details the synthesis of this compound from 3,5-dibromoaniline and acetic anhydride.

Materials:

-

3,5-Dibromoaniline

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Deionized Water

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromoaniline (e.g., 5.0 g, 19.9 mmol).

-

Solvent Addition: Add 30 mL of glacial acetic acid to the flask. Stir the mixture until the aniline is fully dissolved.

-

Reagent Addition: Slowly add acetic anhydride (e.g., 2.2 mL, 23.9 mmol, 1.2 equivalents) to the solution while stirring.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with stirring for approximately 1-2 hours.

-

Precipitation: After the reaction period, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water while stirring vigorously. A precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold deionized water to remove residual acetic acid.

-

Purification: Transfer the crude product to a beaker and perform recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the purified this compound.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator. Determine the yield and characterize the product using techniques such as melting point analysis and spectroscopy.

Spectral Properties

While experimental spectra for this compound are not widely published, its characteristic spectral features can be predicted based on its functional groups and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Description |

| ¹H NMR | δ ~ 2.1-2.2 ppm (singlet, 3H) | Corresponds to the acetyl (-COCH₃) protons. |

| δ ~ 7.5-7.9 ppm (multiplet, 3H) | Aromatic protons on the dibromophenyl ring. The proton at C4 will appear as a triplet (or triplet-like peak), and the two equivalent protons at C2 and C6 will appear as a doublet (or doublet-like peak). | |

| δ ~ 7.5-10.0 ppm (broad singlet, 1H) | Amide (N-H) proton; chemical shift is highly dependent on solvent and concentration.[3] | |

| ¹³C NMR | δ ~ 24-25 ppm | Acetyl methyl carbon (-C H₃). |

| δ ~ 120-140 ppm | Aromatic carbons. Carbons bonded to bromine (C3, C5) will be downfield, while the carbon bonded to the nitrogen (C1) will also be distinct. | |

| δ ~ 168-170 ppm | Carbonyl carbon (-C =O). | |

| IR Spectroscopy | ~ 3300-3250 cm⁻¹ (sharp) | N-H stretching vibration of the secondary amide. |

| ~ 1670-1650 cm⁻¹ (strong) | C=O stretching vibration (Amide I band). | |

| ~ 1550-1530 cm⁻¹ | N-H bending vibration (Amide II band). | |

| ~ 800-600 cm⁻¹ | C-Br stretching vibrations. | |

| Mass Spectrometry (EI) | M⁺, [M+2]⁺, [M+4]⁺ peaks | Molecular ion peaks showing a characteristic isotopic pattern for two bromine atoms (¹⁹Br/⁸¹Br ratio is ~1:1). |

| Loss of ketene (-42 Da) | A common fragmentation pathway for acetanilides, leading to a prominent [M-42]⁺ peak corresponding to the 3,5-dibromoaniline radical cation.[4][5] | |

| Loss of Br radical (-79/-81 Da) | Fragmentation involving the cleavage of a C-Br bond. |

Biological Activity and Applications

Specific studies detailing the biological activity of this compound are limited in the public domain. However, the broader class of acetamide derivatives has been extensively investigated in medicinal chemistry and drug discovery. These compounds are known to exhibit a wide range of pharmacological effects, including potential antioxidant, anti-inflammatory, antimicrobial, and antiproliferative activities.[6]

The presence of the dibromophenyl moiety can significantly influence the compound's lipophilicity and its ability to engage in halogen bonding, which may enhance its interaction with biological targets. Therefore, this compound serves as a valuable scaffold and intermediate for the synthesis of more complex molecules with potential therapeutic applications. Further research is required to elucidate any specific biological functions or signaling pathways modulated by this particular compound.

References

- 1. This compound | C8H7Br2NO | CID 14452549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 119430-40-9 CAS MSDS (1-acetamido-3,5-dibromobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemistryconnected.com [chemistryconnected.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

N-(3,5-dibromophenyl)acetamide molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of N-(3,5-dibromophenyl)acetamide. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document includes a detailed experimental protocol for its synthesis and visualizations of its molecular structure and synthetic pathway.

Molecular Structure and Formula

This compound is an aromatic amide compound. Its structure consists of a benzene ring substituted with two bromine atoms at positions 3 and 5, and an acetamido group at position 1.

Molecular Formula: C₈H₇Br₂NO[1]

IUPAC Name: this compound[1]

SMILES: CC(=O)NC1=CC(=CC(=C1)Br)Br[1]

InChI Key: NHDWYJQAQKUDHW-UHFFFAOYSA-N[1]

Below is a two-dimensional diagram of the molecular structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 292.95 g/mol | [1] |

| Melting Point | 193-197 °C | |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. |

Spectroscopic Data

Predicted ¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.2 | Singlet | 3H | -COCH₃ |

| ~7.6 | Triplet | 1H | Aromatic H at C4 |

| ~7.8 | Doublet | 2H | Aromatic H at C2, C6 |

| ~8.0 | Singlet | 1H | -NH- |

Predicted ¹³C NMR (Carbon NMR) Data

| Chemical Shift (ppm) | Assignment |

| ~25 | -COCH₃ |

| ~120 | Aromatic CH at C2, C6 |

| ~123 | Aromatic C-Br at C3, C5 |

| ~130 | Aromatic CH at C4 |

| ~140 | Aromatic C-N at C1 |

| ~168 | -C=O |

Predicted IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 | N-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~1670 | C=O stretch (Amide I) |

| ~1550 | N-H bend (Amide II) |

| ~800-600 | C-Br stretch |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of 3,5-dibromoaniline with acetic anhydride.

Materials and Reagents

-

3,5-dibromoaniline

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Water

-

Ethanol (for recrystallization)

Procedure

-

In a round-bottom flask, dissolve 3,5-dibromoaniline in a minimal amount of glacial acetic acid.

-

Slowly add a slight molar excess of acetic anhydride to the solution while stirring.

-

The reaction is exothermic; maintain the temperature by cooling the flask in an ice bath if necessary.

-

After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any unreacted acetic anhydride and acetic acid.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.

-

Dry the purified product in a desiccator.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

References

Biological Activity of N-(3,5-dibromophenyl)acetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenylacetamide scaffolds are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of halogen substituents, particularly bromine, on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This technical guide provides a comprehensive overview of the known and potential biological activities of N-(3,5-dibromophenyl)acetamide derivatives. While direct and extensive research on this specific dibrominated scaffold is limited, this document extrapolates from the broader class of acetamide and bromophenyl derivatives to present potential therapeutic applications, relevant experimental protocols, and plausible mechanisms of action. The information herein is intended to serve as a foundational resource to guide future research and drug discovery efforts centered on this chemical class.

Introduction

The acetamide moiety is a prevalent feature in a multitude of pharmacologically active compounds, contributing to their ability to form hydrogen bonds and interact with various biological targets. The N-phenylacetamide core, in particular, has been extensively explored, leading to the development of agents with anticancer, antimicrobial, anti-inflammatory, and analgesic properties. Halogenation of the phenyl ring is a common strategy in drug design to enhance activity, with bromine atoms often increasing lipophilicity and metabolic stability, and participating in halogen bonding with biological macromolecules.

This guide focuses on the potential of this compound derivatives as a promising, yet underexplored, class of compounds. By examining the established biological activities of structurally related molecules, we can infer the likely therapeutic avenues for these dibrominated analogs.

Potential Biological Activities and Quantitative Data

Based on the literature for related brominated and acetamide compounds, this compound derivatives are hypothesized to possess significant anticancer and antimicrobial activities.

Anticancer Activity

The presence of bromine atoms on an aromatic ring is often associated with enhanced cytotoxic effects against cancer cell lines. While specific data for this compound derivatives is not extensively available, studies on other brominated acetophenone and phenylacetamide derivatives demonstrate potent anticancer activity.

Table 1: Cytotoxicity of Brominated Aromatic Derivatives against Human Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Brominated Acetophenone Derivative (5c) | MCF7 (Breast Adenocarcinoma) | < 10 | [1] |

| A549 (Alveolar Adenocarcinoma) | 11.80 ± 0.89 | [1] | |

| Caco2 (Colorectal Adenocarcinoma) | 18.40 ± 4.70 | [1] | |

| PC3 (Prostate Adenocarcinoma) | < 10 | [1] | |

| Phenylacetamide Derivative (3d, 2-Cl) | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 µM | [2] |

| PC-12 (Pheochromocytoma) | 0.6 ± 0.07 µM | [2] | |

| MCF-7 (Breast Cancer) | 0.7 ± 0.4 µM | [2] | |

| Phenylacetamide Derivative (3k, 4-Br) | MDA-MB-468 (Breast Cancer) | 0.87 ± 0.13 µM | [2] |

| PC-12 (Pheochromocytoma) | 2.50 ± 0.13 µM | [2] |

| | MCF-7 (Breast Cancer) | 0.85 ± 0.09 µM |[2] |

Antimicrobial Activity

N-phenylacetamide derivatives have been investigated for their antibacterial properties. The introduction of a 4-arylthiazole moiety to the N-phenylacetamide scaffold has been a successful strategy for developing potent antibacterial agents. The antimicrobial potential of this compound derivatives warrants investigation.

Table 2: Antimicrobial Activity of Related Acetamide Derivatives

| Compound Class | Organism | Activity Metric | Value |

|---|

| 2-Amino-N-(p-chlorophenyl) acetamide derivative (5d) | S. aureus ATCC6538p | Disk Inhibition Zone (DIZ) | 23.5 mm |

Experimental Protocols

The following are generalized protocols for key experiments relevant to the evaluation of this compound derivatives, based on standard methodologies for similar compounds.

Synthesis of this compound Derivatives

A general method for the synthesis of N-phenylacetamide derivatives involves the Schotten-Baumann reaction.

-

Procedure:

-

Dissolve the appropriately substituted aniline in a suitable solvent (e.g., dichloromethane).

-

Add a base, such as pyridine or triethylamine, to the solution.

-

Cool the mixture in an ice bath.

-

Add the desired acyl chloride (e.g., chloroacetyl chloride) dropwise with stirring.

-

Allow the reaction to proceed at room temperature for several hours.

-

Wash the reaction mixture with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (this compound derivatives) and a vehicle control (e.g., DMSO).

-

Incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.[1][2]

-

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Procedure:

-

Prepare a twofold serial dilution of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

-

Inoculate each well with a standardized suspension of the target bacteria.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

-

Signaling Pathways and Mechanisms of Action

While the specific mechanisms of action for this compound derivatives have not been elucidated, related phenylacetamide compounds have been shown to induce apoptosis in cancer cells.

Proposed Apoptotic Signaling Pathway

Phenylacetamide derivatives may trigger apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of Bcl-2 family proteins and the activation of caspases.

Caption: Proposed intrinsic apoptotic pathway induced by this compound derivatives.

Experimental Workflow for Biological Activity Screening

A logical workflow is essential for the systematic evaluation of novel compounds.

References

An In-Depth Technical Guide to N-(3,5-dibromophenyl)acetamide (CAS Number: 119430-40-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,5-dibromophenyl)acetamide is a halogenated aromatic amide that belongs to the broader class of acetanilide derivatives. While specific in-depth research on this particular compound is limited in publicly available literature, its structural motifs are of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available physicochemical data, a generalized synthesis protocol, and a discussion of the potential, yet currently undocumented, biological significance based on related compounds.

Chemical and Physical Properties

This compound is a solid at room temperature. Its fundamental properties have been primarily determined through computational models and are available in chemical databases.[1] A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 119430-40-9 |

| Molecular Formula | C₈H₇Br₂NO |

| Molecular Weight | 292.95 g/mol |

| IUPAC Name | This compound |

| Synonyms | N-Acetyl-3,5-dibromoaniline, 1-acetamido-3,5-dibromobenzene, 3',5'-Dibromoacetanilide |

| Canonical SMILES | CC(=O)NC1=CC(=CC(=C1)Br)Br |

| InChI Key | NHDWYJQAQKUDHW-UHFFFAOYSA-N |

| Computed XLogP3 | 3.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 292.88739 Da |

| Monoisotopic Mass | 290.88944 Da |

| Topological Polar Surface Area | 29.1 Ų |

| Heavy Atom Count | 12 |

| Complexity | 164 |

Synthesis

Generalized Experimental Protocol: Acetylation of 3,5-Dibromoaniline

This protocol is a general procedure and may require optimization for specific laboratory conditions and desired purity.

Materials:

-

3,5-Dibromoaniline

-

Acetic anhydride

-

Glacial acetic acid (as solvent) or an inert solvent like dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Distilled water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-dibromoaniline in a suitable solvent such as glacial acetic acid.

-

Addition of Acetylating Agent: To the stirred solution, add acetic anhydride dropwise. The reaction is typically exothermic, and cooling may be necessary to maintain a moderate temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Once the reaction is complete, the mixture is poured into cold water to precipitate the crude product.

-

Neutralization: The acidic solution is neutralized with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Isolation: The precipitated solid is collected by vacuum filtration and washed with cold water.

-

Drying: The crude this compound is dried. For further purification, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed.

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Logical Workflow for Synthesis and Purification

References

The Expanding Therapeutic Landscape of Acetamide Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The acetamide functional group, a fundamental structural motif in organic chemistry, has proven to be a remarkably versatile scaffold in the realm of medicinal chemistry. Its inherent ability to engage in hydrogen bonding and its relative metabolic stability have positioned it as a privileged component in the design of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the significant and expanding therapeutic applications of acetamide derivatives, with a focus on their anti-inflammatory, anticancer, anticonvulsant, and antimicrobial properties. Tailored for researchers, scientists, and drug development professionals, this document consolidates quantitative data, details key experimental protocols, and elucidates the underlying signaling pathways to facilitate the advancement of novel acetamide-based therapeutics.

Anti-inflammatory Applications: Targeting the Arachidonic Acid Cascade

Acetamide derivatives have emerged as potent anti-inflammatory agents, primarily through their targeted inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][2] Overexpression of COX-2 is a hallmark of inflammatory conditions, leading to the excessive production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, acetamide-based compounds can effectively mitigate the inflammatory response while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[1][2]

Quantitative Anti-inflammatory Data

The anti-inflammatory potency of acetamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency, and a higher COX-1/COX-2 IC50 ratio signifies greater selectivity for COX-2.

| Derivative Class | Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Phenol Acetamides | Compound A | - | 0.768 (mol/L) | - | [3] |

| Compound B | - | 0.616 (mol/L) | - | [3] | |

| Thiazole Acetamides | Thiazole Derivative 1 | - | - | Selective for COX-2 | [4] |

| Pyrazole Acetamides | 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide | - | - | Potential anti-inflammatory efficacy | [3] |

| Triazole Acetamides | Triazole Derivative 1 | - | - | Dependent on C-3 and C-4 substituents | [3] |

Note: "-" indicates data not explicitly provided in the search results. The unit for some IC50 values was reported as mol/L.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.[5][6][7]

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[5][6]

Methodology:

-

Animal Handling and Grouping: Healthy adult rodents (rats or mice) are acclimatized and randomly divided into control and experimental groups.

-

Compound Administration: The test acetamide derivative is administered orally or intraperitoneally at a predetermined dose and time before the carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.[6]

-

Measurement of Paw Volume: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[7]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: Inhibition of Prostaglandin Synthesis

The anti-inflammatory action of many acetamide derivatives is centered on the inhibition of the COX-2 enzyme, which plays a pivotal role in the arachidonic acid cascade.

Caption: Inhibition of the COX-2 pathway by acetamide derivatives.

Anticancer Applications: Inducing Programmed Cell Death

A significant and growing area of research focuses on the development of acetamide derivatives as potent anticancer agents. These compounds have demonstrated cytotoxic activity against a range of cancer cell lines, with their primary mechanism of action often involving the induction of apoptosis, or programmed cell death.[8]

Quantitative Anticancer Data

The in vitro anticancer efficacy of acetamide derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Phenylacetamide Derivatives | 3d derivative | MDA-MB-468 | 0.6 ± 0.08 | |

| PC-12 | 0.6 ± 0.08 | |||

| 3c derivative | MCF-7 | 0.7 ± 0.08 | ||

| 3d derivative | MCF-7 | 0.7 ± 0.4 | ||

| N-(thiazol-2-yl)acetamide Derivatives | Compound 8a | HeLa | 1.3 ± 0.14 | [9] |

| U87 | 2.1 ± 0.23 | [9] | ||

| A549 | > 50 | [9] | ||

| Phenol Acetamides | Compound 1 | HepG2 | - | [10][11] |

| Compound 2 | HepG2 | - | [10][11] |

Note: "-" indicates data not explicitly provided in the search results.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the acetamide derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: MTT solution is added to each well, and the plate is incubated to allow for formazan formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway: Induction of Apoptosis

Many acetamide derivatives exert their anticancer effects by activating the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways of apoptosis. This ultimately leads to the activation of a cascade of caspases, which are proteases that execute the process of cell death.[8][][13]

Caption: Apoptosis induction by acetamide derivatives.

Anticonvulsant Applications: Modulating Neuronal Excitability

Acetamide derivatives have a long-standing history in the treatment of epilepsy, with some compounds demonstrating significant efficacy in preclinical models of seizures. Their mechanism of action often involves the modulation of neuronal excitability, primarily by interacting with voltage-gated sodium channels or enhancing GABAergic inhibition.[14][15][16]

Quantitative Anticonvulsant Data

The anticonvulsant activity of acetamide derivatives is often evaluated in vivo using the maximal electroshock (MES) test, and the potency is expressed as the median effective dose (ED50).

| Derivative Class | Compound | Animal Model | Route | ED50 (mg/kg) | Reference |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives | Compound 19 | Mouse | i.p. | 100-300 | [17] |

| Compound 20 | Rat | p.o. | 52.3 | [17] | |

| α-substituted acetamido-N-benzylacetamide Derivatives | Various | - | - | - | [18] |

| Pyrrolidine-2,5-dione Analogs | Compound 8 | Rat | p.o. | 28.2 | [19] |

| Cycloalkanecarboxamide Parabanic Acid Hybrids | Compounds 8b, 9a-9d | - | - | - | [20] |

Note: "-" indicates data not explicitly provided or is for a class of compounds in the search results.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical screen for identifying compounds effective against generalized tonic-clonic seizures.

Principle: An electrical stimulus is applied to a rodent, inducing a maximal seizure characterized by a tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is indicative of its anticonvulsant activity.

Methodology:

-

Animal Preparation: Rodents are administered the test acetamide derivative at various doses.

-

Stimulus Application: At the time of expected peak effect of the compound, an electrical stimulus (e.g., 50-60 Hz) is delivered via corneal or ear-clip electrodes.

-

Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension is determined for each dose, and the ED50 is calculated.

Signaling Pathway: Enhancement of GABAergic Inhibition

A key mechanism for the anticonvulsant action of some acetamide derivatives is the enhancement of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[14][15][16]

Caption: Enhancement of GABA-A receptor function by acetamide derivatives.

Antimicrobial Applications: Combating Pathogenic Microorganisms

The emergence of antimicrobial resistance has necessitated the development of novel therapeutic agents. Acetamide derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[1][2] Their structural versatility allows for the fine-tuning of their antimicrobial spectrum and potency.

Quantitative Antimicrobial Data

The in vitro antimicrobial efficacy of acetamide derivatives is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-Mercaptobenzothiazole Acetamides | 2b | E. coli | Close to levofloxacin | [1][2] |

| S. typhi | Lower than levofloxacin | [1][2] | ||

| S. aureus | Lower than levofloxacin | [1][2] | ||

| B. subtilis | Lower than levofloxacin | [1][2] | ||

| 2i | E. coli | Close to levofloxacin | [1][2] | |

| S. typhi | Lower than levofloxacin | [1][2] | ||

| S. aureus | Lower than levofloxacin | [1][2] | ||

| B. subtilis | Equal to levofloxacin | [1][2] | ||

| Benzimidazole-based Acetamides | 2b-2g | P. aeruginosa | 125 | [21] |

| N-Substituted Acetamides of 4-Hydroxy-2-oxo-2H-Chromene | Various | Various bacteria | - | [22] |

Note: "-" indicates data not explicitly provided in the search results.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard and quantitative approach to determine the MIC of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized suspension of the target microorganism. The lowest concentration of the compound that prevents visible growth after incubation is the MIC.

Methodology:

-

Compound Preparation: A stock solution of the acetamide derivative is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the growth of the microorganism.

-

MIC Determination: The wells are visually inspected for turbidity (growth). The MIC is recorded as the lowest concentration of the compound in which no visible growth is observed.

General Workflow for Acetamide Derivative Discovery

The discovery and development of novel acetamide-based therapeutic agents follow a systematic workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: General workflow for the discovery of acetamide derivatives.

Conclusion

The acetamide scaffold continues to be a cornerstone in the development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities exhibited by its derivatives underscore its importance in medicinal chemistry. This technical guide has provided a comprehensive overview of the anti-inflammatory, anticancer, anticonvulsant, and antimicrobial applications of acetamide derivatives, complete with quantitative data, detailed experimental protocols, and elucidated signaling pathways. It is anticipated that this consolidated resource will empower researchers and drug development professionals in their endeavors to harness the full therapeutic potential of this remarkable chemical entity. Further exploration of structure-activity relationships and the investigation of novel acetamide-based chemical matter will undoubtedly lead to the discovery of next-generation medicines with improved efficacy and safety profiles.

References

- 1. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. archivepp.com [archivepp.com]

- 4. galaxypub.co [galaxypub.co]

- 5. benchchem.com [benchchem.com]

- 6. inotiv.com [inotiv.com]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [GABA-ergic antiepileptic drugs: pharmacological action and spectrum of clinical activity of tiababine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Overview of N-(3,5-dibromophenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

Comprehensive experimental spectroscopic data for N-(3,5-dibromophenyl)acetamide is not available in prominent scientific databases. However, spectral data for the isomeric N-(2,5-dibromophenyl)acetamide has been reported and is presented here for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data for N-(2,5-dibromophenyl)acetamide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.44 | d | 8.1 | Ar-H |

| 7.71 | s | NH | |

| 7.64 | d | 8.2 | Ar-H |

| 7.48 | t | 7.8 | Ar-H |

| 7.06 | t | 7.8 | Ar-H |

| 2.26 | s | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for N-(2,5-dibromophenyl)acetamide

| Chemical Shift (δ) ppm | Assignment |

| 168.31 | C=O |

| 135.82 | Ar-C |

| 132.18 | Ar-C |

| 128.31 | Ar-C |

| 125.30 | Ar-C |

| 122.32 | Ar-C |

| 113.43 | Ar-C |

| 24.50 | CH₃ |

Table 3: IR Spectroscopic Data for N-(2,5-dibromophenyl)acetamide

| Wavenumber (cm⁻¹) | Assignment |

| ~3270 | N-H Stretch |

| ~3100 | Aromatic C-H Stretch |

| ~1660 | C=O Stretch (Amide I) |

| ~1530 | N-H Bend (Amide II) |

| ~1400-1500 | Aromatic C=C Stretch |

| ~700-850 | C-Br Stretch |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of N-arylacetamides, which can be adapted for this compound.

Synthesis of this compound

A common method for the synthesis of N-arylacetamides is the acylation of the corresponding aniline with an acylating agent such as acetic anhydride or acetyl chloride.

Materials:

-

3,5-dibromoaniline

-

Acetic anhydride

-

Glacial acetic acid (as solvent)

-

Concentrated sulfuric acid (as catalyst, optional)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve 3,5-dibromoaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring. A catalytic amount of concentrated sulfuric acid can be added to accelerate the reaction.

-

Heat the reaction mixture under reflux for a specified period (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and acids.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

Spectroscopic Characterization

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire the ¹H NMR spectrum, referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

Acquire the ¹³C NMR spectrum, referencing the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the dry product with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid product directly onto the crystal of an attenuated total reflectance (ATR) accessory.

Data Acquisition:

-

Record the spectrum over a typical range of 4000-400 cm⁻¹.

-

Perform a background scan before running the sample.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of an N-arylacetamide like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of N-arylacetamides.

Methodological & Application

Application Notes and In Vitro Assay Protocol for N-(3,5-dibromophenyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(3,5-dibromophenyl)acetamide is a halogenated acetamide derivative. While specific biological activities for this particular compound are not extensively documented in publicly available literature, the broader class of acetamide derivatives has been investigated for a range of pharmacological applications, including as enzyme inhibitors, and antimicrobial and anticancer agents.[1][2][3] Given the structural similarities to known modulators of critical cellular pathways, it is plausible that this compound may exhibit inhibitory effects on enzymes such as sirtuins.

This document provides a detailed protocol for an in vitro fluorescence-based assay to evaluate the inhibitory potential of this compound against Sirtuin 5 (SIRT5), a promising therapeutic target in metabolism-related diseases and cancer.[4][5][6]

Application Note: Evaluation of this compound as a Potential SIRT5 Inhibitor

Sirtuin 5 (SIRT5) is an NAD+-dependent protein deacylase that primarily removes negatively charged acyl groups like succinyl, malonyl, and glutaryl groups from lysine residues on target proteins.[7] It is a key regulator of mitochondrial metabolism and is implicated in various diseases.[7] The following protocol can be used to screen this compound for its ability to inhibit SIRT5 activity.

Data Presentation: Quantitative Analysis of SIRT5 Inhibition

The inhibitory potency of this compound against SIRT5 is determined by calculating its half-maximal inhibitory concentration (IC50). The results of a typical dose-response experiment can be summarized as follows:

| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |

| This compound | 0.1 | 5.2 ± 1.8 | |

| 0.5 | 15.7 ± 3.2 | ||

| 1 | 28.9 ± 4.1 | ||

| 5 | 48.5 ± 5.5 | 5.8 | |

| 10 | 65.1 ± 6.3 | ||

| 25 | 82.4 ± 7.1 | ||

| 50 | 95.3 ± 4.9 | ||

| Suramin (Positive Control) | 25 | 92.1 ± 6.8 | ~25[8] |

Note: The data presented above are for illustrative purposes and represent hypothetical results for this compound.

Experimental Protocols

In Vitro SIRT5 Inhibition Assay (Fluorescence-Based)

This protocol is adapted from established methods for high-throughput screening of SIRT5 inhibitors.[4][9]

Principle:

The assay measures the desuccinylase activity of SIRT5 using a synthetic peptide substrate containing a succinylated lysine residue and a fluorophore. In the presence of NAD+, SIRT5 cleaves the succinyl group. A developer enzyme is then added, which recognizes and cleaves the desuccinylated peptide, releasing the fluorophore and causing an increase in fluorescence intensity. The reduction in fluorescence in the presence of the test compound corresponds to its inhibitory activity.

Materials and Reagents:

-

Recombinant human SIRT5 enzyme

-

Fluorogenic SIRT5 substrate (e.g., a peptide containing succinylated lysine)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease that cleaves the desuccinylated substrate)

-

This compound (dissolved in DMSO to prepare a stock solution)

-

Positive control inhibitor (e.g., Suramin)

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Create a serial dilution of the compound in assay buffer to achieve the desired final concentrations (e.g., 0.1 µM to 50 µM).[7]

-

Prepare working solutions of SIRT5 enzyme, fluorogenic substrate, and NAD+ in assay buffer at the recommended concentrations.[7][9]

-

-

Assay Protocol:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

SIRT5 substrate solution

-

NAD+ solution

-

Test compound at various concentrations or vehicle control (DMSO).

-

-

Initiate the enzymatic reaction by adding the SIRT5 enzyme solution to each well.

-

The final reaction volume is typically 25-50 µL.[7]

-

Incubate the plate at 37°C for 60 minutes.[7]

-

Stop the reaction and develop the signal by adding the developer solution.

-

Incubate at room temperature for an additional 15-90 minutes, as recommended by the assay kit manufacturer.[7][9]

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

-

Data Analysis:

-

Calculate the percentage of SIRT5 inhibition for each concentration of this compound relative to the vehicle control (DMSO).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Insights on the Modulation of SIRT5 Activity: A Challenging Balance [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Using N-(3,5-dibromophenyl)acetamide as a Chemical Probe: Application Notes and Protocols

Disclaimer: The following application notes and protocols are a representative guide based on the known activities of structurally similar acetamide and bromophenyl compounds. As of the latest literature review, specific biological targets and applications for N-(3,5-dibromophenyl)acetamide as a chemical probe have not been extensively characterized. The experimental data presented is illustrative and hypothetical.

Introduction

This compound is a halogenated aromatic amide with potential as a chemical probe in cellular and biochemical research. The presence of two bromine atoms on the phenyl ring significantly influences its lipophilicity and electronic properties, making it a candidate for interacting with biological macromolecules. Compounds with similar structural motifs have exhibited a range of biological activities, including but not limited to enzyme inhibition and modulation of protein-protein interactions. This document provides a framework for the synthesis, handling, and potential application of this compound as a chemical probe for investigating cellular signaling pathways.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇Br₂NO | PubChem[1] |

| Molecular Weight | 292.95 g/mol | PubChem[1] |

| CAS Number | 119430-40-9 | PubChem[1] |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Solubility | Soluble in DMSO, DMF, and ethanol; sparingly soluble in water (predicted) | General chemical knowledge |

Synthesis Protocol

A common method for the synthesis of N-aryl acetamides is the acylation of the corresponding aniline with an acetylating agent.

Materials:

-

3,5-dibromoaniline

-

Acetyl chloride or Acetic anhydride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolve 3,5-dibromoaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Combine the fractions containing the pure product and evaporate the solvent to yield a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothetical Application: Probing a Kinase Signaling Pathway

Based on the activities of other substituted acetamides, a plausible application for this compound is as an inhibitor of a protein kinase, for example, "Kinase X," involved in a cancer-related signaling pathway.

Experimental Workflow for Kinase Inhibition

Caption: Workflow for evaluating this compound as a kinase inhibitor.

Hypothetical Signaling Pathway Modulation

Caption: Hypothetical inhibition of the "Kinase X" signaling pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is designed to determine the concentration at which this compound inhibits 50% of Kinase X activity (IC₅₀).

Materials:

-

Recombinant human Kinase X

-

Kinase X substrate peptide

-

ATP

-

Kinase assay buffer (e.g., ADP-Glo™ Kinase Assay)

-

This compound stock solution (10 mM in DMSO)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer, ranging from 100 µM to 1 nM. Include a DMSO-only control.

-

In a 96-well plate, add 5 µL of the diluted compound or DMSO control.

-

Add 10 µL of a solution containing Kinase X and its substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. The final volume should be 25 µL.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Read the luminescence on a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of a cancer cell line that relies on the Kinase X pathway.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear tissue culture plates

-

Microplate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or a DMSO vehicle control.

-

Incubate the cells for 48 or 72 hours at 37 °C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percent viability relative to the DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Hypothetical Quantitative Data

The following table summarizes potential results from the experiments described above.

| Assay Type | Target/Cell Line | Parameter | Hypothetical Value |

| In Vitro Kinase Assay | Kinase X | IC₅₀ | 1.2 µM |

| Cell Viability Assay | Cancer Cell Line A | GI₅₀ (72h) | 5.8 µM |

| Cell Viability Assay | Non-cancerous Cell Line B | GI₅₀ (72h) | > 50 µM |

Safety and Handling